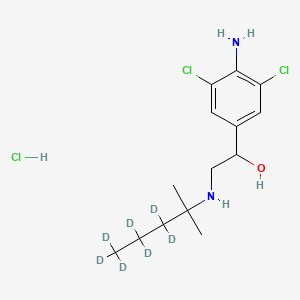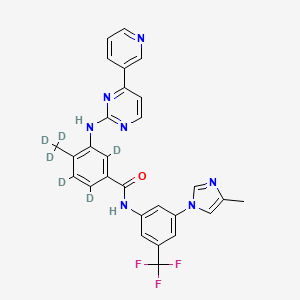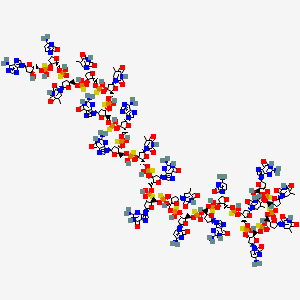
1-Methyl-2-pyrrolidinone-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-pyrrolidinone-13C3 is a labeled version of 1-Methyl-2-pyrrolidinone, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a colorless, polar aprotic solvent with a high boiling point and is miscible with water and many organic solvents. It is primarily utilized in research and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-pyrrolidinone-13C3 can be synthesized through the reaction of gamma-butyrolactone with methylamine, where the carbon-13 isotopes are introduced during the synthesis process. The reaction typically involves heating gamma-butyrolactone with methylamine under controlled conditions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of carbon-13 isotopes. The final product is then purified through distillation and other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
1-Methyl-2-pyrrolidinone-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
1-Methyl-2-pyrrolidinone-13C3 is widely used in scientific research due to its unique properties:
作用機序
1-Methyl-2-pyrrolidinone-13C3 acts as a solvent and penetration enhancer by interacting with the lipid bilayers in biological membranes. It alters the solubilizing ability of the membranes, promoting the partitioning of drugs into the skin. The compound can form hydrogen bonds with basic drugs, facilitating their transport across biological barriers .
類似化合物との比較
Similar Compounds
1-Methyl-2-pyrrolidinone: The non-labeled version of the compound, widely used as a solvent in various applications.
N-Methyl-2-pyrrolidone: Another similar compound with similar properties and applications.
2-Pyrrolidinone: A related compound with a similar structure but without the methyl group.
Uniqueness
1-Methyl-2-pyrrolidinone-13C3 is unique due to the incorporation of carbon-13 isotopes, making it valuable in research applications that require isotopic labeling. This allows for detailed studies of metabolic pathways, reaction mechanisms, and molecular interactions .
特性
CAS番号 |
1346601-67-9 |
|---|---|
分子式 |
C5H9NO |
分子量 |
102.11 |
IUPAC名 |
1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1+1,4+1,5+1 |
InChIキー |
SECXISVLQFMRJM-GEWHOUHMSA-N |
SMILES |
CN1CCCC1=O |
同義語 |
1-(Methyl-13C3)-5-pyrrolidinone; 1-(Methyl-13C3)azacyclopentan-2-one; 1-(Methyl-13C3)-pyrrolidone; AgsolEx 1-13C3; M-Pyrol-13C3; Microposit 2001-13C3; N 0131-13C3; N-(Methyl-13C3)-2-ketopyrrolidine; N-(Methyl-13C3)-γ-butyrolactam; N-(Methyl-13C3)-but |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















